1-(1-sec-butyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine
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Overview
Description
1-(1-sec-butyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-sec-butyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the sec-butyl group: This step involves the alkylation of the pyrazole ring using sec-butyl halides in the presence of a base.
Attachment of the furylmethyl group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a furylmethyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-sec-butyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-sec-butyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, G-protein coupled receptors, or ion channels, and the pathways involved could be related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(1-sec-butyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine: Similar structure but with a thiophene ring instead of a furan ring.
1-(1-sec-butyl-1H-pyrazol-5-yl)-N-(2-pyridylmethyl)methanamine: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
1-(1-sec-butyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine is unique due to the presence of both the sec-butyl and furylmethyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H20ClN3O |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-(2-butan-2-ylpyrazol-3-yl)-N-(furan-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H19N3O.ClH/c1-3-11(2)16-12(6-7-15-16)9-14-10-13-5-4-8-17-13;/h4-8,11,14H,3,9-10H2,1-2H3;1H |
InChI Key |
BXIWDDDXANVJFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNCC2=CC=CO2.Cl |
Origin of Product |
United States |
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